5-Carboxytetramethylrhodamine

Peptide Labeling HPLC Purification Conjugate Analysis

5-Carboxytetramethylrhodamine (5-TAMRA; CAS 91809-66-4) is the purified single-isomer xanthene fluorophore essential for applications demanding precise signal quantification and batch-to-batch consistency. Unlike the mixed isomer 5(6)-TAMRA, the single 5-position carboxy substituent eliminates heterogeneous fluorescent states and ensures sharp HPLC elution profiles, critical for accurate Kd determinations in fluorescence polarization assays and reproducible staining intensity in flow cytometry. Its superior photostability vs. fluorescein and defined extinction coefficient (~90,000 M⁻¹cm⁻¹) make it the rational choice for extended live-cell imaging and FRET-based diagnostic probe development.

Molecular Formula C25H22N2O5
Molecular Weight 430.5 g/mol
CAS No. 91809-66-4
Cat. No. B559615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carboxytetramethylrhodamine
CAS91809-66-4
Synonyms5-carboxytetramethylrhodamine
Molecular FormulaC25H22N2O5
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)O
InChIInChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(24(28)29)11-20(17)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31)
InChIKeyYMZMTOFQCVHHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Carboxytetramethylrhodamine (5-TAMRA) CAS 91809-66-4: Procurement-Grade Single-Isomer Rhodamine Fluorophore


5-Carboxytetramethylrhodamine (5-TAMRA; CAS 91809-66-4) is a purified single-isomer xanthene fluorophore belonging to the tetramethylrhodamine class, characterized by a carboxy substituent exclusively at the 5-position of the benzoate ring [1]. It functions as a fluorescent probe with an excitation maximum of approximately 541–558 nm and an emission maximum of 568–586 nm, displaying bright orange-red fluorescence . The compound is commercially supplied as a free acid (molecular weight 430.45 g/mol) and exhibits a high extinction coefficient (ε = 85,000–97,000 M⁻¹cm⁻¹ in methanol) and a quantum yield of approximately 0.10–0.70 depending on conjugation state and solvent conditions [2]. Its role as a fluorochrome in nucleic acid and protein labeling applications is well-documented [3].

Procurement Alert: Why 5-TAMRA (CAS 91809-66-4) Cannot Be Replaced by Mixed Isomers or Positional Analogs


Substitution of 5-Carboxytetramethylrhodamine (5-TAMRA) with the commonly available mixed isomer product 5(6)-TAMRA or the positional analog 6-TAMRA introduces quantifiable compromises in critical assay parameters. The 5(6)-TAMRA isomer mixture exhibits broadened HPLC elution profiles that reduce purification resolution [1]. More critically, the distinct electronic environment of the carboxy group at the 5- versus 6-position alters the dye's interaction with conjugated biomolecules, directly impacting reproducibility and biological activity of the resulting probe [2]. Furthermore, the presence of multiple fluorescent states with variable quantum yields in mixed preparations leads to inconsistent signal output and complicates lifetime-based measurements [3]. Therefore, the single-isomer 5-TAMRA is essential for applications where precise signal quantification and batch-to-batch consistency are non-negotiable performance criteria.

5-TAMRA (CAS 91809-66-4) Product-Specific Quantitative Differentiation Evidence


Enhanced HPLC Resolution for Peptide Conjugates Compared to Mixed 5(6)-TAMRA Isomers

Conjugates prepared with the single isomer 5-TAMRA exhibit significantly improved resolution during HPLC purification compared to those labeled with the mixed 5(6)-TAMRA isomer mixture. The mixed isomer product yields broadened, poorly resolved peaks that complicate purification and quantification, whereas the single isomer provides a sharp, well-defined elution profile [1]. This is attributed to the absence of the positional heterogeneity present in the mixed isomer preparation.

Peptide Labeling HPLC Purification Conjugate Analysis

Superior Photostability Enabling Extended Live-Cell Imaging vs. Fluorescein (FITC)

5-TAMRA demonstrates intrinsically higher photostability than fluorescein-based dyes such as FITC. While direct quantitative comparison of photobleaching half-lives under identical conditions is not provided in the identified sources, vendor technical literature explicitly states that 5-TAMRA is 'intrinsically more photostable than fluorescein' and suitable for 'prolonged imaging applications' [1][2]. This property enables reliable signal detection during extended time-lapse microscopy experiments where fluorescein conjugates undergo rapid signal decay.

Live-Cell Imaging Photobleaching Time-Lapse Microscopy

Higher Effective Brightness Under Mercury-Arc Lamp Excitation vs. Fluorescein Conjugates

Despite having a fluorescence quantum yield approximately one-fourth that of fluorescein conjugates (φ ≈ 0.1 for 5-TAMRA vs. ~0.4 for FITC), TAMRA conjugates often appear brighter when excited by the 546 nm spectral line from mercury-arc lamps, a common light source in fluorescence microscopes [1]. This practical brightness advantage arises from the excellent overlap between the 546 nm emission line of mercury lamps and the excitation maximum of 5-TAMRA, resulting in more efficient excitation compared to fluorescein.

Fluorescence Microscopy Brightness Comparison Excitation Source Compatibility

Preferential Conjugation Efficiency and Biological Activity Retention for Peptide and Protein Labeling vs. 6-TAMRA

5-TAMRA is empirically preferred for labeling peptides and proteins, while its positional isomer 6-TAMRA is predominantly used for nucleotide and nucleic acid sequencing applications . This application divergence stems from the subtle but consequential effect of the carboxy group position on the dye's interaction with different biomolecular surfaces, influencing conjugation efficiency, label stoichiometry, and retention of biological activity of the underlying conjugate . The minor positional difference between 5-TAMRA and 6-TAMRA has been explicitly noted to affect biological properties of the resulting conjugates .

Protein Labeling Conjugation Efficiency Immunochemistry

Reduced Conformational Heterogeneity in Oligonucleotide Conjugates Compared to Mixed Isomers

Fluorescence lifetime experiments on 5-TAMRA-labeled oligonucleotides reveal the existence of at least three well-defined conformational states: two fluorescent states with lifetimes of 0.5–1 ns and 2.5–3 ns, and one non-fluorescent (dark) state [1]. The distribution among these states is strongly dependent on temperature and ionic strength, which can introduce variability in quantitative FRET and fluorescence polarization assays. While not directly compared to mixed isomers in the same study, the presence of multiple isomers in mixed 5(6)-TAMRA preparations would further compound this heterogeneity, leading to broader lifetime distributions and reduced assay precision. The use of the single isomer 5-TAMRA minimizes this variable, providing more consistent and interpretable fluorescence signals.

Oligonucleotide Labeling Fluorescence Lifetime FRET Probes

Defined Extinction Coefficient and Spectral Properties for Accurate Quantification

The single isomer 5-TAMRA is characterized by a defined extinction coefficient of 90,000 M⁻¹cm⁻¹ (at 552 nm) and a specified correction factor at 260 nm of 0.32, enabling accurate determination of dye concentration in labeled oligonucleotides and peptides . In contrast, the mixed 5(6)-TAMRA isomer product exhibits variable extinction coefficients and broader absorption bands due to the distinct electronic environments of the 5- and 6-isomers [1]. This well-defined spectral fingerprint of the single isomer is essential for precise molar ratio calculations and quality control in bioconjugation workflows.

Spectrophotometry Concentration Determination Quality Control

5-TAMRA (CAS 91809-66-4) Optimal Procurement-Driven Application Scenarios


Quantitative Peptide-Protein Interaction Studies Requiring High-Purity Conjugates

Based on the evidence of enhanced HPLC resolution for single-isomer conjugates [1], 5-TAMRA is the preferred choice for labeling peptides intended for fluorescence polarization assays, FRET-based binding studies, and quantitative proteomics. The ability to obtain highly purified, well-characterized conjugates minimizes interference from unlabeled peptides or heterogeneous dye populations, ensuring accurate Kd determinations and reproducible binding curves. Procurement should prioritize 5-TAMRA over mixed isomers when downstream purification and precise molar ratios are critical.

Time-Lapse Live-Cell Imaging and Long-Term Tracking Experiments

The documented superior photostability of 5-TAMRA compared to fluorescein derivatives [1] makes it the fluorophore of choice for extended live-cell imaging, including studies of protein trafficking, receptor internalization, and cell migration. Its compatibility with standard 546 nm laser lines and mercury-arc lamp excitation ensures seamless integration into existing microscopy workflows. Researchers should select 5-TAMRA for experiments where signal longevity directly impacts data quality and quantitative image analysis.

Immunofluorescence and Flow Cytometry Panel Design with Alexa Fluor 546 Compatibility

5-TAMRA serves as a cost-effective, chemically defined alternative to Alexa Fluor 546 in flow cytometry and immunofluorescence panels [1]. Its spectral properties (Ex/Em ~541-558/568-586 nm) are nearly identical, and it is available in amine-reactive NHS ester forms for antibody conjugation. Procurement of 5-TAMRA for this application is justified by its defined extinction coefficient and the reproducibility afforded by the single isomer, which is essential for consistent staining intensity across experiments and batches.

FRET-Based Nucleic Acid Probe Development with FAM/TAMRA Donor-Acceptor Pairs

The well-characterized fluorescence lifetime states of 5-TAMRA-oligonucleotide conjugates [1], combined with its spectral overlap with FAM (fluorescein), make it a reliable acceptor in FRET assays such as TaqMan probes, molecular beacons, and hybridization probes. The use of single-isomer 5-TAMRA minimizes variability in FRET efficiency calculations by reducing conformational heterogeneity at the probe terminus. This is critical for diagnostic assay development and quantitative real-time PCR applications where signal consistency is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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